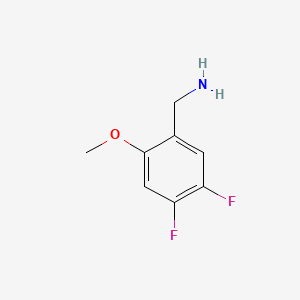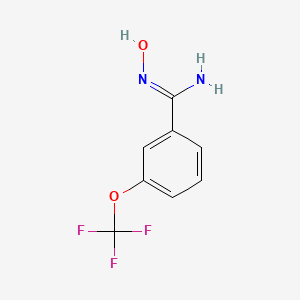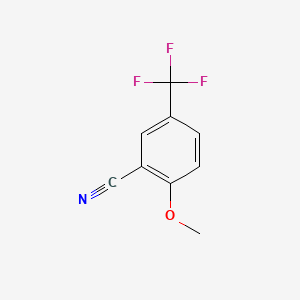
1-N,1-N-diethyl-2-(trifluoromethyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine” has a CAS Number of 54672-12-7 and a linear formula of C9H11F3N2 . Another similar compound is “2-(Trifluoromethyl)benzene-1,4-diamine” with a CAS Number of 364-13-6 and a molecular formula of C7H7F3N2 .
Synthesis Analysis
The synthesis of “2-(Trifluoromethyl)benzene-1,4-diamine” can be prepared from 5-acetamido-2-aminobenzotrifluoride .Molecular Structure Analysis
The InChI code for “N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine” is 1S/C9H11F3N2/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,13H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “2-(Trifluoromethyl)benzene-1,4-diamine” has a melting point of 54-58 °C (lit.), a boiling point of 150°C at 10mm, and a density of 1.381±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds : This chemical has been used in synthesizing and characterizing novel compounds. For instance, Kolev et al. (2009) reported the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel anyles of 4-benzoylpyridine, including a derivative of this compound (Kolev, T., Tsanev, T., Kotov, S., Mayer-Figge, H., Spiteller, M., Sheldrick, W., & Koleva, B., 2009).
Polymer Research : It has applications in polymer research, particularly in the synthesis and study of the properties of soluble polyimides. Qiu et al. (2006) synthesized a series of organosoluble polyimides using this diamine and studied their thermal, optical, and gas permeability properties (Qiu, Z., Wang, J., Zhang, Q., Zhang, S., Ding, M., & Gao, L., 2006).
Material Science and Engineering : Research by Liu et al. (2005) involved using this diamine monomer in the synthesis of organosoluble ditrifluoromethylated aromatic polyimides, exploring their high thermal stability and solubility in various organic solvents (Liu, B., Hu, W., Matsumoto, T., Jiang, Z., & Ando, S., 2005).
Corrosion Inhibition : Singh and Quraishi (2016) investigated the corrosion inhibiting properties of compounds synthesized from this diamine for mild steel in an acidic environment, demonstrating their effectiveness as corrosion inhibitors (Singh, P., & Quraishi, M., 2016).
Electrochemical Synthesis : Sharafi-kolkeshvandi et al. (2016) conducted a study on the electrochemical synthesis of derivatives of this diamine, showcasing a regioselective protocol for synthesis in a water/ethanol mixture (Sharafi-kolkeshvandi, M., Nematollahi, D., Nikpour, F., & Salahifar, E., 2016).
Optical Materials Development : The compound has been used in the development of optical materials. For instance, Morikawa et al. (2012) synthesized polyimides using this diamine, analyzing their glass transition temperature, x-ray diffraction, and dielectric constants, which are crucial for optical material applications (Morikawa, A., Miyata, F., & Nishimura, J., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-N,1-N-diethyl-2-(trifluoromethyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(15)7-9(10)11(12,13)14/h5-7H,3-4,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRNFFKAULOQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














